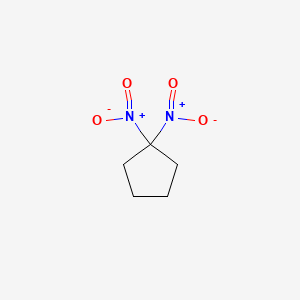

1,1-Dinitrocyclopentane

Description

Structure

3D Structure

Properties

CAS No. |

10515-17-0 |

|---|---|

Molecular Formula |

C5H8N2O4 |

Molecular Weight |

160.13 g/mol |

IUPAC Name |

1,1-dinitrocyclopentane |

InChI |

InChI=1S/C5H8N2O4/c8-6(9)5(7(10)11)3-1-2-4-5/h1-4H2 |

InChI Key |

OSAAJBSHBVDIJE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Structural Elucidation and Characterization of 1,1 Dinitrocyclopentane

Spectroscopic Analysis Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers a powerful, non-destructive means to probe the molecular structure of compounds. wikipedia.org Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined application allows for a thorough characterization of 1,1-Dinitrocyclopentane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. savemyexams.com By measuring the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. savemyexams.comlibretexts.org

In the ¹H NMR spectrum of this compound, the protons on the cyclopentane (B165970) ring would exhibit distinct signals. Due to the symmetry of the molecule, the four protons on the carbons adjacent to the dinitro-substituted carbon (C2 and C5) are chemically equivalent, as are the four protons on the carbons further away (C3 and C4). This would result in two distinct multiplets. The integration of these signals would confirm the ratio of these two types of protons.

The ¹³C NMR spectrum provides complementary information. It would show three distinct signals corresponding to the three different carbon environments in the this compound molecule: the quaternary carbon bonded to the two nitro groups (C1), the two equivalent methylene (B1212753) carbons adjacent to it (C2 and C5), and the two equivalent methylene carbons further away (C3 and C4). The chemical shifts of these carbons are influenced by the electron-withdrawing nature of the nitro groups.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | δ 2.5 - 3.0 | Multiplet | 4H | Protons on C2 and C5 |

| ¹H | δ 1.8 - 2.2 | Multiplet | 4H | Protons on C3 and C4 |

| ¹³C | δ 90 - 100 | Singlet | - | C1 (quaternary carbon) |

| ¹³C | δ 30 - 40 | Triplet | - | C2 and C5 |

| ¹³C | δ 20 - 30 | Triplet | - | C3 and C4 |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. wikipedia.orglibretexts.org Different types of bonds and functional groups absorb IR radiation at characteristic frequencies. vscht.cz

For this compound, the IR spectrum would be dominated by strong absorption bands characteristic of the nitro group (-NO₂). Specifically, two distinct stretching vibrations for the N-O bonds are expected. The asymmetric stretching vibration typically appears in the region of 1550-1500 cm⁻¹, while the symmetric stretching vibration is observed around 1350-1300 cm⁻¹. The presence of these two strong bands is a clear indicator of a nitroalkane. Additionally, the spectrum would show C-H stretching vibrations for the cyclopentane ring just below 3000 cm⁻¹ and C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹). vscht.cz

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~2960-2850 | Medium | C-H Stretch | Cyclopentane Ring |

| ~1540 | Strong | Asymmetric N-O Stretch | Nitro Group |

| ~1350 | Strong | Symmetric N-O Stretch | Nitro Group |

| ~1465 | Medium | C-H Bend (Scissoring) | CH₂ |

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information by analyzing its fragmentation pattern. libretexts.org In a mass spectrometer, a molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). msu.edu

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. However, due to the energetic nature of the nitro groups, the molecular ion may be weak or absent. The fragmentation pattern would be informative. Common fragmentation pathways for nitroalkanes involve the loss of the nitro group (NO₂) or a nitrite (B80452) group (ONO). Therefore, significant peaks corresponding to [M - NO₂]⁺ and potentially [M - ONO]⁺ would be expected. Further fragmentation of the cyclopentyl cation would also be observed. The presence of the ¹³C isotope would give rise to a small M+1 peak. savemyexams.com

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment | Significance |

| 160 | [C₅H₈N₂O₄]⁺ | Molecular Ion (M⁺) |

| 114 | [C₅H₈NO₂]⁺ | Loss of a nitro group (-NO₂) |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

Advanced Spectroscopic Methods in Chemical Characterization

Beyond the fundamental techniques, advanced spectroscopic methods can provide even more detailed structural insights. thieme.de Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively establish the connectivity between protons and carbons in this compound. mdpi.com For instance, a COSY spectrum would show correlations between adjacent protons on the cyclopentane ring, while an HSQC spectrum would correlate each proton signal with the signal of the carbon to which it is directly attached. mdpi.com

Other advanced methods like Fourier Transform Infrared (FTIR) spectroscopy offer higher resolution and sensitivity compared to traditional dispersive IR. wikipedia.org In mass spectrometry, techniques like tandem mass spectrometry (MS/MS) could be used to fragment the primary ions and gain more detailed information about the fragmentation pathways, further confirming the structure. nih.gov

Crystallographic Studies

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

Note: The values in this table are hypothetical and would need to be determined experimentally.

Single-Crystal X-ray Diffraction Analysis of this compound and Analogues

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful method for determining the precise atomic arrangement within a crystalline solid. dtic.mil This technique involves irradiating a single, high-quality crystal with a focused X-ray beam. The crystal diffracts the X-rays in a unique pattern of spots, the intensities and positions of which are meticulously recorded. rsc.org Mathematical analysis of this diffraction pattern allows for the calculation of a three-dimensional electron density map of the unit cell—the fundamental repeating unit of the crystal. dtic.mil From this map, the exact position of each atom can be determined, yielding precise information on bond lengths, bond angles, and torsional angles that define the molecule's conformation. libretexts.org

While a specific single-crystal X-ray diffraction study for this compound is not available in the reviewed literature, a comprehensive analysis has been conducted on the closely related analogue, 1,1'-dinitrobicyclopentyl . rsc.org This analogue, which consists of two 1-nitrocyclopentyl units joined by a C-C bond at the nitro-substituted carbon, provides valuable insight into the likely structural features of this compound.

The crystal structure of 1,1'-dinitrobicyclopentyl was determined by X-ray diffraction methods, revealing a monoclinic crystal system with the space group C2/c. rsc.org The key crystallographic data are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C10H16N2O4 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.247(2) |

| b (Å) | 6.4535(5) |

| c (Å) | 11.161(2) |

| β (°) | 103.36(1) |

| Volume (Å3) | 1139.4 |

| Z (Molecules per unit cell) | 4 |

The analysis of 1,1'-dinitrobicyclopentyl revealed that the molecule adopts a gauche conformation around the central C-C bond. rsc.org This conformation places the nitro groups in close proximity to each other. The cyclopentane rings themselves are not planar, adopting a puckered conformation to alleviate ring strain, which is typical for five-membered ring systems. libretexts.org

Analysis of Crystal Packing and Intermolecular Interactions

In the crystal structure of the analogue 1,1'-dinitrobicyclopentyl , the molecules pack in a manner influenced by the steric bulk of the bicyclopentyl (B158630) system and the polar nature of the nitro groups. The nitro groups are highly polar, containing partial negative charges on the oxygen atoms and a partial positive charge on the nitrogen atom. This polarity is a key driver for the formation of specific intermolecular interactions.

The primary intermolecular interactions in many nitro-containing organic compounds are C–H···O hydrogen bonds, where a hydrogen atom attached to a carbon atom interacts with an oxygen atom of a nitro group on a neighboring molecule. rsc.org These interactions, although weaker than conventional O-H···O or N-H···O hydrogen bonds, often play a crucial role in directing the crystal packing. rsc.org In the case of 1,1'-dinitrobicyclopentyl, the close proximity of the nitro groups in the gauche conformation likely influences how the molecules approach each other, with C-H bonds from the cyclopentane rings of one molecule interacting with the nitro group oxygens of another. rsc.org These interactions create a network that holds the crystal lattice together.

Polymorphism and Solid-State Conformational Analysis

Polymorphism is the ability of a solid material to exist in more than one crystal structure. dtic.milacs.org These different crystalline forms, or polymorphs, have the same chemical composition but differ in their molecular packing and/or molecular conformation. researchgate.net This structural difference can lead to significant variations in physical properties such as melting point, solubility, density, and stability. dtic.mil Polymorphism is a common phenomenon in organic molecules, particularly in energetic materials where density and stability are critical performance parameters. dtic.mildtic.mil

No specific polymorphs of this compound have been reported. However, the potential for polymorphism is high due to the conformational flexibility of the cyclopentane ring. Cyclopentane itself is not planar and exists in a dynamic equilibrium between two main puckered conformations: the "envelope" (Cₛ symmetry) and the "twist" (C₂ symmetry). libretexts.orgmasterorganicchemistry.com The energy barrier between these forms is very low, allowing for rapid interconversion in the gas or liquid phase. masterorganicchemistry.com

In the solid state, a molecule is "frozen" into a specific conformation. The introduction of bulky and polar substituents, such as two nitro groups on the same carbon atom, will create a more complex conformational energy landscape. worldscientific.com It is plausible that different crystallization conditions (e.g., solvent, temperature, pressure) could trap different conformers of the this compound molecule or lead to different packing arrangements of the same conformer, resulting in the formation of distinct polymorphs. acs.orgacs.org Each polymorph would represent a different minimum on the lattice energy surface, potentially exhibiting unique physical properties. The study of such potential polymorphs would be essential for controlling the properties of solid-state this compound.

Mechanistic Investigations of 1,1 Dinitrocyclopentane Reactivity

Electrochemical Reduction Pathwaysacs.org

Cyclic Voltammetry Studies on Dinitrocyclopentane Reductionacs.org

Cyclic voltammetry has been employed to probe the electrochemical behavior of 1,1-dinitrocyclopentane. researchgate.netresearchgate.net This technique provides insight into the reduction potentials and the stability of the species formed upon electron transfer. The voltammetric studies confirm that the initial reduction step involves the formation of a radical anion. researchgate.net However, the subsequent chemical reactions are rapid, influencing the observed cyclic voltammograms. The shape and characteristics of the voltammograms are indicative of a complex reaction mechanism, specifically an ECE-DISP1 scheme, where a chemical step follows the initial electron transfer. researchgate.netresearchgate.net The analysis, when compared to that of similar compounds, suggests that the decomposition of the initially formed radical anion is significantly fast. researchgate.net

Controlled Potential Electrolysis and Redox Catalysis Mechanismsacs.org

Controlled potential electrolysis and homogeneous redox catalysis have been utilized to further elucidate the reduction mechanism of this compound and to determine the kinetics of the chemical steps involved. researchgate.netresearchgate.net

Controlled Potential Electrolysis: This technique involves the bulk reduction of the compound at a fixed potential. For this compound, electrolysis confirms that the process consumes more than one electron per molecule, leading to the formation of specific products. The primary products identified are the corresponding nitronate and nitrite (B80452) ions. researchgate.netresearchgate.net Furthermore, the nitronate can react with the starting this compound in a radical chain reaction, which results in the formation of additional nitrite and a vic-dinitro dimer as a secondary product. researchgate.net

Redox Catalysis: Homogeneous redox catalysis provides a method to measure the rate constant of the chemical reaction that follows the initial electron transfer (the 'C' step in an ECE mechanism). This method confirmed the rapid cleavage of the nitrite group from the this compound radical anion. researchgate.net

Pulse Radiolysis Investigations of Transient Speciesacs.org

Pulse radiolysis is a powerful technique used to generate and study short-lived reactive species, such as radical anions, in solution. researchgate.nettaylorfrancis.com In the study of this compound, pulse radiolysis was used to independently generate its radical anion and observe its subsequent reactions. researchgate.netresearchgate.net These experiments provided direct evidence for the formation of the radical anion and allowed for the measurement of its decomposition rate. The results from pulse radiolysis corroborated the findings from electrochemical methods, confirming that the key step following the one-electron reduction is the rapid cleavage of a carbon-nitrogen bond to release a nitrite ion. researchgate.net The rate of this cleavage was found to be significantly faster for the radical anion of this compound compared to that of 1,1-dinitrocyclohexane (B3370471). researchgate.netresearchgate.net

ECE-DISP1 Reaction Schemes in Dinitro Compound Electroreductionacs.org

The electrochemical reduction of this compound follows an ECE-DISP1 reaction scheme. researchgate.netresearchgate.net This is a multi-step mechanism common for gem-dinitro compounds.

E (Electron Transfer): The process begins with a one-electron reduction of the this compound molecule at the electrode surface to form its radical anion.

C (Chemical Reaction): The radical anion is unstable and rapidly undergoes a chemical reaction, which is the cleavage of a C-N bond, eliminating a nitrite ion (NO₂⁻) and forming a 1-nitrocyclopentyl radical. researchgate.net

E (Electron Transfer): The resulting 1-nitrocyclopentyl radical is more easily reduced than the starting material. It diffuses to the electrode and accepts a second electron, forming the corresponding 1-nitrocyclopentyl anion, which exists as the nitronate. researchgate.net

The DISP1 part of the scheme refers to a disproportionation reaction that can occur, but in this case, a radical-molecule chain reaction is more prominent. The nitronate product can react with the starting this compound, leading to a chain reaction that produces more nitrite and a dimeric product. researchgate.netresearchgate.net

Radical Anion Chemistry of 1,1-Dinitrocyclopentaneacs.org

The chemistry of the this compound radical anion is central to its reduction mechanism. A radical anion is a free radical species that carries a negative charge, typically formed by the addition of an electron to a neutral molecule. wikipedia.org In the case of this compound, the added electron occupies an antibonding molecular orbital, which weakens the C-N bonds. researchgate.netwikipedia.org

Nitrite Cleavage from Radical Anionsacs.org

Reaction Details:

Formation: (NO₂)₂C₅H₈ + e⁻ → [(NO₂)₂C₅H₈]•⁻

Cleavage: [(NO₂)₂C₅H₈]•⁻ → •C₅H₈NO₂ + NO₂⁻

Studies have shown this cleavage reaction to be remarkably fast. researchgate.net The rate constant for this reaction is significantly higher than that observed for the radical anion of 1,1-dinitrocyclohexane. researchgate.netresearchgate.net This enhanced reactivity is a crucial feature of the radical anion chemistry of this compound. researchgate.net The rate constant for the decomposition of the related ethyl 2-nitroisobutyrate anion radical, which also involves nitrite cleavage, was determined by redox catalysis to be 1 x 10⁶ s⁻¹. researchgate.netresearchgate.net While a specific value for this compound is not provided in the abstract, it is stated to be significantly faster than that of 1,1-dinitrocyclohexane (1.6 x 10⁶ s⁻¹ in DMF). researchgate.net

Research Findings Summary

| Technique | Key Finding for this compound |

|---|---|

| Cyclic Voltammetry | Indicates a reduction process following an ECE-DISP1 scheme. researchgate.netresearchgate.net |

| Controlled Potential Electrolysis | Products are the corresponding nitronate and nitrite; a vic-dinitro dimer is also formed via a radical chain reaction. researchgate.net |

| Pulse Radiolysis | Confirms rapid cleavage of nitrite from the initially formed radical anion. researchgate.netresearchgate.net |

| Redox Catalysis | Used to measure the high rate constant of the nitrite cleavage reaction. researchgate.net |

Comparative Compound Reactivity

| Compound | Key Mechanistic Feature |

|---|---|

| This compound | Follows ECE-DISP1 scheme with very rapid nitrite cleavage from its radical anion. researchgate.netresearchgate.net |

| 2,2-Dinitropropane | Follows the same ECE-DISP1 reaction scheme as this compound. researchgate.netresearchgate.net |

| 1,1-Dinitrocyclohexane | Follows ECE-DISP1, but the nitrite cleavage from its radical anion is significantly slower than for the cyclopentane (B165970) analogue. researchgate.net |

Radical Chain Reactions and Dimerization Processes

The presence of two nitro groups on a single carbon atom in this compound influences its propensity to engage in radical chain reactions. These reactions typically proceed through a sequence of initiation, propagation, and termination steps. nih.gov While specific studies on this compound are not extensively detailed in readily available literature, the reactivity of analogous gem-dinitroalkanes, such as 1,1-dinitrocyclohexane, provides valuable insights into the probable mechanistic pathways.

The reduction of gem-dinitroalkanes can initiate a radical chain process. For instance, the electrochemical reduction of 1,1-dinitrocyclohexane has been shown to produce a radical anion that undergoes rapid cleavage of a C-N bond to form a nitroalkyl radical and a nitrite ion. acs.org This cleavage is significantly faster than that observed for mononitroalkane radical anions. acs.org

A key aspect of the radical reactivity of gem-dinitro compounds is the potential for dimerization. The oxidative dimerization of nitroalkanes, for example, can be achieved using copper catalysis with oxygen as the terminal oxidant, leading to the formation of vicinal dinitroalkanes. nih.gov This process involves the generation of nitronate anions, which are then oxidatively coupled. nih.gov

In the context of this compound, a plausible radical chain reaction leading to dimerization can be initiated by a single electron transfer (SET) to the molecule, forming a radical anion. This is followed by the loss of a nitrite ion to generate a 1-nitrocyclopentyl radical. This radical can then engage in several propagation steps. One possibility is the reaction with the nitronate of this compound to form the radical anion of a dimer, which can then propagate the chain. The termination of these chains can occur through the combination of two radicals.

A study on the reduction of 1,1-dinitrocyclohexane revealed the formation of a dinitrobicyclohexyl product, which arises from a radical chain reaction initiated by the nitronate reacting with the starting material. acs.org A critical step in this chain is the reaction of the 1-nitrocyclohexyl radical with the nitronate to yield the radical anion of the dimer. acs.org

| Reaction Step | Description | Key Intermediates |

| Initiation | Single electron transfer to this compound followed by cleavage of a C-NO₂ bond. | This compound radical anion, 1-nitrocyclopentyl radical, Nitrite ion |

| Propagation | The 1-nitrocyclopentyl radical reacts with the nitronate of this compound. | Radical anion of the dimer |

| Dimerization | Coupling of radical species. | Dimerized products (e.g., Bicyclopentyl (B158630) derivatives) |

| Termination | Combination of radical species to form stable, non-radical products. | Stable dimers or other non-radical species |

Other Relevant Reaction Mechanisms (e.g., nucleophilic reactions, thermal decomposition pathways)

Beyond radical reactions, the reactivity of this compound is characterized by its susceptibility to nucleophilic attack and its behavior under thermal stress.

Nucleophilic Reactions:

The electron-withdrawing nature of the two nitro groups makes the carbon atom of the C(NO₂)₂ group electrophilic, although direct nucleophilic substitution at this carbon is not the most common reaction pathway. Instead, reactions often involve the acidity of the hydrogen atoms on the adjacent carbons (in the α-position).

However, a well-established reaction for gem-dinitro compounds is the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) type coupling. These reactions proceed through a radical chain mechanism, initiated by a single electron transfer, which generates a radical anion. This species then expels a leaving group (in this case, a nitrite anion) to form a radical, which can then react with a nucleophile. mdpi.com For instance, gem-dinitroalkanes have been shown to react with α-sulfonylesters or α-cyanosulfones in the presence of a base to form coupling products. mdpi.com

Thermal Decomposition Pathways:

The thermal stability of gem-dinitro compounds is a critical aspect of their chemistry, particularly for energetic materials. The decomposition of gem-dinitroalkanes has been studied, and a primary pathway involves the scission of the carbon-nitrogen (C-N) bond. dtic.mil

Studies on the thermal decomposition of geminate dinitroalkanes indicate that they decompose via C-N bond scission with activation energies around 47 kcal/mol. dtic.mil This suggests that the C-N bond strength in these molecules is in the range of 46 to 47 kcal/mol. dtic.mil For comparison, non-geminate nitroalkanes often decompose through the elimination of nitrous acid (HONO) with lower activation energies. dtic.mil

In the case of 1,3,3-trinitroazetidine (B1241384) (TNAZ), a related cyclic compound containing a gem-dinitro group, thermal decomposition studies have shown that cleavage of the gem-dinitroalkane C-N bond occurs, although cleavage of the weaker nitramine bond is the initial and more dominant step. osti.gov Another significant decomposition route identified is the nitro-nitrite rearrangement of the gem-dinitro group. osti.gov

| Decomposition Pathway | Description | Typical Activation Energy (Ea) | Primary Products |

| C-N Bond Scission | Homolytic cleavage of the carbon-nitro bond. | ~47 kcal/mol dtic.mil | Alkyl radical, Nitrogen dioxide (NO₂) |

| Nitro-Nitrite Rearrangement | Isomerization of a nitro group to a nitrite group, followed by decomposition. | - | Nitrogen monoxide (NO), Carbon dioxide (CO₂), other fragments osti.gov |

| HONO Elimination | Elimination of nitrous acid (less common for gem-dinitroalkanes). dtic.mil | 39-41 kcal/mol (for non-geminate nitroalkanes) dtic.mil | Alkene, Nitrous acid |

Computational and Theoretical Chemistry of 1,1 Dinitrocyclopentane

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical studies are fundamental to understanding the three-dimensional arrangement of atoms in 1,1-dinitrocyclopentane and the energy associated with its different spatial orientations (conformations). These computational approaches offer a detailed view of the molecule's geometry at the atomic level.

Density Functional Theory (DFT) has become a primary tool for investigating the molecular structure of organic compounds like this compound due to its balance of computational cost and accuracy. researchgate.netnih.gov DFT calculations are used to determine the optimized geometry of the molecule, corresponding to the lowest energy arrangement of its atoms.

For this compound, these calculations focus on several key structural parameters. The cyclopentane (B165970) ring is known to adopt a non-planar, puckered conformation to relieve ring strain. The two most common conformations are the "envelope" and "twist" forms. DFT methods can predict which conformation is more stable for this compound and the precise bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for this compound from a Hypothetical DFT Calculation (B3LYP/6-31G(d,p))

| Parameter | Calculated Value |

|---|---|

| C-N Bond Length | ~1.50 Å |

| N-O Bond Length | ~1.22 Å |

| O-N-O Bond Angle | ~125° |

| C-N-C Bond Angle | ~109.5° |

| Ring C-C Bond Lengths | ~1.54 Å |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations for such a molecule.

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, provide a rigorous approach to determining the electronic structure of molecules. mdpi.com Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be applied to this compound to calculate its wavefunction and energy.

These methods are crucial for accurately describing the distribution of electrons within the molecule. For this compound, ab initio calculations can elucidate the electronic effects of the two electron-withdrawing nitro groups on the cyclopentane ring. This includes calculating the partial atomic charges on each atom, which reveals the polar nature of the C-NO₂ bonds. The results from these calculations are essential for understanding the molecule's dipole moment and intermolecular interactions. While more computationally demanding than DFT, ab initio methods can offer a higher level of theory for benchmarking results and for systems where electron correlation is particularly important.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules, providing a direct link between the molecular structure and the experimental spectrum.

Theoretical simulations of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for this compound can be performed using the optimized geometries obtained from DFT or ab initio calculations.

Infrared (IR) Spectroscopy: Computational methods can calculate the vibrational frequencies of the molecule, which correspond to the absorption peaks in an IR spectrum. For this compound, key predicted vibrations would include:

N-O stretching: Strong absorption bands are expected for the symmetric and asymmetric stretching of the NO₂ groups.

C-H stretching: Vibrations corresponding to the methylene (B1212753) (CH₂) groups of the cyclopentane ring.

C-C stretching and bending: Frequencies associated with the cyclopentane ring framework.

These theoretical spectra are invaluable for assigning the peaks observed in experimental IR measurements. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can also be calculated. Due to the symmetry of the this compound molecule, protons and carbons at different positions on the ring will have distinct chemical environments. The electron-withdrawing nitro groups are expected to deshield the adjacent carbon atom (C1) and, to a lesser extent, the neighboring methylene groups (C2 and C5), leading to downfield shifts in the ¹³C NMR spectrum. Similarly, the protons on the ring will exhibit different ¹H NMR chemical shifts based on their proximity to the dinitro group.

Frontier Molecular Orbital (FMO) theory is used to describe chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. nih.gov

For this compound, computational analysis typically shows that the HOMO is localized on the cyclopentane ring, which is the more electron-rich part of the molecule. Conversely, the LUMO is predominantly centered on the electron-deficient nitro groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.govschrodinger.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Calculations of this gap can help predict the molecule's stability. Furthermore, the HOMO-LUMO gap is related to the electronic transitions of the molecule, providing an estimate of the energy required for the lowest-energy absorption in its UV-Visible spectrum. schrodinger.com

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Calculated Energy (eV) |

|---|---|

| HOMO | ~ -8.5 eV |

| LUMO | ~ -1.2 eV |

| HOMO-LUMO Gap (ΔE) | ~ 7.3 eV |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations for such a molecule.

Theoretical Reactivity Studies and Prediction

Computational methods can predict the chemical reactivity of this compound by analyzing its electronic structure. mdpi.com Molecular Electrostatic Potential (MEP) maps are often generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red) are expected around the oxygen atoms of the nitro groups, indicating their susceptibility to attack by electrophiles. Conversely, regions of positive potential (colored blue) would likely be found near the hydrogen atoms of the cyclopentane ring, suggesting these are possible sites for nucleophilic attack.

Furthermore, reactivity descriptors derived from DFT, such as chemical potential, hardness, and softness, can be calculated to provide a quantitative measure of the molecule's reactivity. nih.gov These theoretical studies are crucial for understanding the decomposition mechanisms of energetic materials and for designing new molecules with tailored properties. The analysis of the C-NO₂ bond dissociation energy, for instance, is a common computational approach to predicting the initial step in the thermal decomposition of nitro compounds.

Analysis of Global and Local Reactivity Descriptors

Global and local reactivity descriptors derived from conceptual Density Functional Theory (DFT) are instrumental in predicting the chemical behavior of molecules. scielo.org.mxnih.gov These descriptors, including chemical potential, hardness, softness, and the electrophilicity index, are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org

Chemical Potential (μ) : Represents the tendency of electrons to escape from a system. A higher chemical potential suggests a greater tendency to donate electrons.

Chemical Hardness (η) : Measures the resistance of a molecule to a change in its electron distribution. Molecules with a small HOMO-LUMO energy gap are considered "soft" and are generally more reactive, whereas molecules with a large gap are "hard" and less reactive. scirp.orgrsc.org

Softness (S) : The reciprocal of hardness, softness indicates the ease of electron cloud distortion and is directly related to higher reactivity.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons, indicating its electrophilic character.

For a gem-dinitro compound like this compound, these descriptors are crucial for understanding its stability and sensitivity as an energetic material. The electron-withdrawing nature of the two nitro groups significantly lowers the LUMO energy, increasing the molecule's electrophilicity and susceptibility to nucleophilic attack. While specific computational studies detailing these exact values for this compound are not prevalent in the surveyed literature, the theoretical framework allows for predictions. A lower chemical hardness would be expected compared to its parent cyclopentane, indicating higher reactivity.

Illustrative Data Table of DFT Reactivity Descriptors The following table is a hypothetical representation of reactivity descriptors for this compound to illustrate their potential values and interpretations. These are not experimentally verified or published data.

| Descriptor | Symbol | Formula | Hypothetical Value (eV) | Interpretation |

|---|---|---|---|---|

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.5 | Indicates the molecule's tendency to donate or accept electrons. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 3.0 | A moderate value suggesting relative stability but higher reactivity than simple alkanes. |

| Global Softness | S | 1 / (2η) | 0.167 | Reflects the molecule's polarizability and reactivity. |

| Electrophilicity Index | ω | μ2 / (2η) | 3.375 | A significant value indicating a strong capability to act as an electrophile. |

Reaction Pathway Elucidation and Transition State Analysis

Understanding the decomposition mechanism of energetic materials is paramount for assessing their stability and safety. Computational chemistry provides the tools to map out potential reaction pathways and analyze the associated transition states. escholarship.org For this compound, thermal decomposition is a key reaction of interest.

Theoretical studies on analogous energetic materials, such as 1,1-diamino-2,2-dinitroethene (FOX-7), have identified several primary decomposition channels. scispace.comnih.govuhmreactiondynamics.orguhmreactiondynamics.org By analogy, the primary decomposition pathways for this compound likely include:

C–NO₂ Bond Homolysis : The cleavage of a carbon-nitro bond is a common initial step in the decomposition of nitro-based energetic materials, yielding a cyclopentyl radical and nitrogen dioxide (NO₂). The energy required for this bond fission is a critical indicator of thermal stability.

Nitro-Nitrite Isomerization : This pathway involves the rearrangement of a nitro group (–NO₂) to a nitrite (B80452) group (–ONO), followed by the cleavage of the weaker O–NO bond. This mechanism is often competitive with direct C–NO₂ bond scission.

Computational elucidation of these pathways involves mapping the potential energy surface of the molecule. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. Transition state theory is used to locate the transition state structures, which are first-order saddle points on the potential energy surface, and to calculate the activation energy (the energy barrier) for each step. mdpi.com A lower activation barrier indicates a kinetically more favorable pathway. While detailed reaction pathways for this compound have not been extensively published, the methodologies established in computational chemistry provide a clear framework for such investigations. osti.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

The five-membered cyclopentane ring is not planar; it adopts puckered conformations to alleviate torsional strain that would be present in a flat structure. libretexts.org The two most recognized low-energy conformations are the envelope (Cₛ symmetry) and the twist or half-chair (C₂ symmetry). masterorganicchemistry.com These conformers can interconvert through a low-energy process known as pseudorotation, making the ring highly flexible. dalalinstitute.comscribd.com

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including conformational changes and interactions with the surrounding environment. mdpi.comyoutube.comnih.govyoutube.com An MD simulation calculates the trajectory of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior.

For this compound, MD simulations can be used to:

Explore Conformational Landscape : By simulating the molecule's motion over nanoseconds or longer, MD can map the potential energy surface related to the ring's puckering. This allows for the identification of the most stable conformers, the energy barriers between them, and the relative populations of each conformation at a given temperature.

Analyze Solvent Effects : The surrounding environment can significantly influence a molecule's conformation and reactivity. MD simulations can incorporate explicit solvent molecules (e.g., water, acetonitrile) or use an implicit solvent model to study these effects. researchgate.netkashanu.ac.ir The simulations can reveal how solvent interactions, such as hydrogen bonding or dielectric effects, might stabilize certain conformers of this compound or affect the orientation of the nitro groups, which in turn could influence its sensitivity and decomposition pathways.

Although specific MD simulation studies focused solely on this compound are not widely available, the application of this technique is well-established for analyzing the flexibility of cyclic molecules and the influence of solvents on chemical systems. mdpi.com

Studies of 1,1 Dinitrocyclopentane Derivatives and Analogues

Synthesis and Characterization of Substituted Dinitrocyclopentanes

The synthesis of substituted 1,1-dinitrocyclopentanes can be approached through several established methodologies for the formation of geminal dinitroalkanes. A common precursor for these syntheses is the corresponding substituted cyclopentanone (B42830).

One of the key methods for introducing the gem-dinitro functionality is through the oxidative nitration of a mononitro precursor, often referred to as the Shechter-Kaplan reaction. thieme-connect.de In this process, a substituted nitrocyclopentane (B1585555) is treated with a nitrite (B80452) salt and an oxidizing agent, such as silver nitrate (B79036), to yield the 1,1-dinitro derivative. thieme-connect.de The general scheme for this reaction is presented below:

Scheme 1: Synthesis of Substituted 1,1-Dinitrocyclopentanes via Oxidative Nitration

R-C₅H₈-NO₂ + NaNO₂ + AgNO₃ → R-C₅H₇(NO₂)₂ + NaNO₃ + Ag

Another versatile method involves the Michael addition of a nucleophile to a nitroalkene. For the synthesis of substituted 1,1-dinitrocyclopentanes, this could involve the conjugate addition of a nitronate anion to a nitro-substituted cyclopentene (B43876) derivative. researchgate.net The reaction of aldehydes and ketones with nitromethane (B149229) can also be employed to construct dinitro compounds. researchgate.netscielo.br For instance, a substituted cyclopentanone can react with nitromethane in the presence of a base to form a nitroalcohol, which can be further converted to a nitroalkene and subsequently undergo a Michael addition with a second equivalent of nitromethane.

The characterization of newly synthesized substituted 1,1-dinitrocyclopentanes relies on a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the carbon-hydrogen framework and confirming the position of substituents. Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the nitro groups (typically strong absorptions around 1550 cm⁻¹ and 1350 cm⁻¹). High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula. mdpi.com For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation and detailed information about bond lengths, bond angles, and intermolecular interactions. mdpi.com

| Method | Precursor(s) | Key Reagents | General Applicability |

|---|---|---|---|

| Oxidative Nitration (Shechter-Kaplan) | Substituted Nitrocyclopentane | NaNO₂, AgNO₃, Base | Effective for converting mononitroalkanes to gem-dinitroalkanes. thieme-connect.de |

| Michael Addition | Substituted Nitrocyclopentene | Nitronate Anion (from a nitroalkane and base) | Useful for building the carbon skeleton and introducing the second nitro group. researchgate.net |

| Domino Reaction from Ketones | Substituted Cyclopentanone | Nitromethane, Base | A multi-step, one-pot approach involving nitroaldol reaction, dehydration, and Michael addition. scielo.br |

Aminonitrocyclopentane and Diaminodinitrocyclopentane Systems

The introduction of amino groups into the 1,1-dinitrocyclopentane framework gives rise to aminonitrocyclopentane and diaminodinitrocyclopentane systems. These compounds are of interest due to the potential for intramolecular hydrogen bonding and the altered electronic properties conferred by the amino substituents. The synthesis of these systems can be achieved through the reduction of one or more nitro groups on a dinitro or trinitro-substituted cyclopentane (B165970) precursor.

A common approach for the conversion of a nitro group to an amino group is catalytic hydrogenation using reagents such as hydrogen gas with a palladium-on-carbon (Pd/C) catalyst. Other reducing agents like iron in acetic acid or tin(II) chloride can also be employed. acs.org The selective reduction of one nitro group in the presence of others can be challenging and often requires careful control of reaction conditions such as temperature, pressure, and catalyst loading.

For instance, the synthesis of a 2-amino-1,1-dinitrocyclopentane derivative could start from a 1,1,2-trinitrocyclopentane precursor. Selective reduction of the nitro group at the 2-position would yield the desired aminonitro compound. The synthesis of diaminodinitrocyclopentanes would require a precursor with four nitro groups, followed by the selective reduction of two of them.

Computational studies on aminonitrocyclopentanes have been conducted to evaluate their potential as high-energy density materials. These studies calculate properties such as heats of formation and bond dissociation energies to predict their stability and performance. researchgate.net The introduction of amino groups can influence the energetic properties and sensitivity of the parent dinitro compound. mdpi.com

| Target Compound Type | Precursor | Synthetic Strategy | Key Reagents |

|---|---|---|---|

| Aminonitrocyclopentane | Polynitrocyclopentane | Selective reduction of one nitro group. | H₂/Pd/C, Fe/CH₃COOH, SnCl₂ |

| Diaminodinitrocyclopentane | Tetranitrocyclopentane | Selective reduction of two nitro groups. | H₂/Pd/C under controlled conditions. |

Structure-Reactivity Relationships in Related Cyclic Dinitro Compounds

The relationship between the molecular structure and the reactivity of cyclic dinitro compounds is a critical area of study, particularly for understanding their stability and decomposition pathways. While specific studies on this compound are not abundant, principles derived from related cyclic and acyclic gem-dinitroalkanes can be applied.

A key factor influencing the reactivity of these compounds is the stability of the C-NO₂ bond. The bond dissociation energy (BDE) for the C-NO₂ bond is often correlated with the sensitivity of energetic materials. researchgate.net Substituents on the cyclopentane ring can significantly affect this BDE. Electron-withdrawing groups can weaken the C-NO₂ bond, potentially increasing the compound's sensitivity, while electron-donating groups may have the opposite effect.

Theoretical studies, often employing density functional theory (DFT), are used to investigate structure-reactivity relationships. These calculations can determine properties such as the charge distribution on the nitro groups, with more negative charges on the nitro group often correlating with greater stability. researchgate.net The electrostatic potential on the molecular surface can also highlight regions susceptible to nucleophilic or electrophilic attack, providing insights into the initial steps of decomposition.

In related systems, the presence of intramolecular hydrogen bonding, for example in aminonitro compounds, can significantly enhance thermal stability by creating a more rigid and stable molecular structure. mdpi.com The study of these relationships allows for the rational design of new energetic materials with desired properties of performance and stability.

| Structural Factor | Influence on Reactivity | Example Effect |

|---|---|---|

| Substituent Effects (Electronic) | Alters the C-NO₂ bond dissociation energy. researchgate.net | Electron-withdrawing groups may increase sensitivity. |

| Ring Conformation | Affects steric strain and stability. | Axial vs. equatorial positioning of nitro groups can alter reactivity. |

| Intramolecular Hydrogen Bonding | Increases molecular stability. mdpi.com | Amino-nitro interactions can enhance thermal stability. |

| Charge Distribution | Correlates with stability. researchgate.net | More negative charge on the nitro group often implies greater stability. |

Applications of 1,1 Dinitrocyclopentane in Chemical Research

Role as a Model Compound in Fundamental Mechanistic Organic Chemistry

While specific studies extensively using 1,1-dinitrocyclopentane as a primary model compound are not widely documented, its structure is relevant to the broader class of gem-dinitroalkanes, which are instrumental in mechanistic organic chemistry. The presence of two electron-withdrawing nitro groups on a single carbon atom significantly influences the chemical properties of the molecule and its potential reaction pathways.

The study of gem-dinitroalkanes helps elucidate several fundamental concepts:

Inductive Effects: The powerful electron-withdrawing nature of the two nitro groups creates a highly electron-deficient quaternary carbon center. This setup allows researchers to study the impact of strong inductive effects on the stability of the adjacent C-C bonds within the cyclopentane (B165970) ring.

Nucleophilic Substitution: The anions of related 1,1-dinitroalkanes (those with an available alpha-hydrogen) have been shown to exhibit dual reactivity when alkylated, providing insights into the factors governing C-alkylation versus O-alkylation. acs.org Although this compound lacks an alpha-hydrogen and cannot form an anion at that position, its reactions with nucleophiles can still provide insight into substitution mechanisms at a sterically hindered, electron-poor center.

Rearrangement Reactions: Carbocation intermediates that might be formed from precursors like 1-methyl-1-methanol-cyclopentane are known to undergo ring expansion. study.com Studying the reactions of this compound under similar conditions could offer insights into how the strongly deactivating nitro groups influence the kinetics and thermodynamics of potential skeletal rearrangements.

The cyclopentane ring itself introduces ring strain, which can affect reaction rates and mechanisms compared to acyclic analogues. Therefore, this compound could serve as a useful substrate for comparing reaction mechanisms in cyclic versus linear systems containing the gem-dinitro functionality.

Synthetic Intermediates in the Construction of Complex Organic Molecules

The utility of nitro-containing compounds as versatile synthetic intermediates is a well-established principle in organic chemistry. nih.gov The nitro group can be transformed into a wide array of other functional groups, making molecules like this compound potential, though not commonly cited, precursors for more complex structures.

The synthetic potential of the gem-dinitro group in this compound is based on several key transformations:

Reduction to Diamines: The two nitro groups can be reduced to amino groups, yielding 1,1-diaminocyclopentane. This transformation provides a pathway to vicinal diamines at a quaternary center, which are valuable building blocks for ligands, pharmaceuticals, and polymers.

Conversion to Carbonyls (Nef Reaction and related methods): While the classic Nef reaction requires a primary or secondary nitroalkane, modifications and alternative methods exist to convert gem-dinitro compounds into ketones. This would transform this compound into cyclopentanone (B42830), demonstrating the use of the gem-dinitro moiety as a masked carbonyl group.

Denitration Reactions: Under specific conditions, one or both nitro groups can be removed, which could provide pathways to mono-nitrocyclopentane or cyclopentane itself. These reactions are useful for understanding the fundamental reactivity of C-N bonds.

Although there is a lack of specific, high-yield synthetic routes documented in the literature that utilize this compound as a key intermediate for complex natural products or pharmaceuticals, its functional group handles make it a potentially valuable starting material for creating substituted cyclopentane derivatives. organic-chemistry.org

Exploration in the Context of High-Energy Density Materials Research

The most significant area of research interest for this compound and related compounds is in the field of high-energy density materials (HEDMs). odu.edu The energy content of these materials is largely derived from the chemical bonds within their molecules, particularly from functional groups known as "explosophores." The geminal dinitro group, C(NO₂)₂, is a well-known explosophore.

The investigation of this compound in this context is valuable for understanding fundamental structure-property relationships. While it is not a leading high-performance explosive, it serves as a simple model for studying the energetic contribution of the gem-dinitro group on a strained cycloalkane framework.

Key Energetic Characteristics:

Oxygen Balance: The nitro groups provide oxygen, which is necessary for the combustion of the carbon and hydrogen backbone upon decomposition. A favorable oxygen balance is a critical parameter for the efficiency of an energetic material.

Density: High density is a crucial factor for achieving high detonation performance. researchgate.net The introduction of dense nitro groups generally increases the density of the parent hydrocarbon.

Heat of Formation: Energetic compounds ideally possess a high positive heat of formation, as this energy is released during decomposition into more stable products like N₂, CO₂, and H₂O.

Thermal Stability: The stability of an energetic material is critical for its safe handling and storage. The thermal decomposition of dinitroalkanes is an area of active study, with the cleavage of the C-NO₂ bond often being the initial step in the decomposition pathway. uhmreactiondynamics.orgdtic.mil Studies on related dinitropropanes have shown that decomposition temperatures are sensitive to the specific molecular structure. dtic.mil

While extensive experimental data on the detonation properties of this compound are not widely published, computational methods are often used to predict the performance of potential energetic materials. researchgate.netvu.lt

Below is a table of computed physical and chemical properties for this compound.

| Property | Value |

| Molecular Formula | C₅H₈N₂O₄ |

| Molecular Weight | 160.13 g/mol |

| IUPAC Name | This compound |

| CAS Number | 10515-17-0 |

| Topological Polar Surface Area | 91.6 Ų |

| Complexity | 170 |

Data sourced from PubChem. nih.gov

Historical Trajectory of Research on Dinitrocyclopentane Compounds

Early Investigations and Methodological Developments

The initial forays into the chemistry of aliphatic nitro compounds were primarily centered on the development of reliable synthetic methods. The chemistry of these compounds began to be seriously explored in the 19th century, with various reactivity properties of nitro groups being elucidated throughout the 20th century. nih.gov For gem-dinitro compounds such as 1,1-dinitrocyclopentane, where two nitro groups are attached to the same carbon, specific and effective synthetic strategies were necessary.

Early methods for creating a carbon-nitro bond often involved the reaction of alkyl halides with silver nitrite (B80452). However, a significant breakthrough for the synthesis of gem-dinitroalkanes was the development of oxidative nitration techniques. A pivotal moment in this area was the work of Kaplan and Shechter, who developed a general reaction for preparing gem-dinitro compounds through the oxidative nitration of nitroalkane salts. This method involves the reaction of a salt of a primary nitroalkane with excess sodium nitrite and silver nitrate (B79036), which provided a more direct and efficient route to these structures.

Another important historical reaction is the ter Meer reaction, which provides a route to terminal gem-dinitroaliphatic compounds through the displacement of a halogen from α-halonitroalkanes with a nitrite anion. While historically significant, this method has certain limitations, including the inability to synthesize internal gem-dinitroaliphatic compounds.

The Henry reaction, discovered in 1895 by Louis Henry, also played a crucial role in the broader context of nitroalkane chemistry. wikipedia.org This reaction, which involves the base-catalyzed C-C bond formation between a nitroalkane and an aldehyde or ketone, provided a pathway to β-nitro alcohols, which are versatile intermediates that can be further transformed. wikipedia.org While not a direct method for producing this compound, the principles of carbanion chemistry established by the Henry reaction were fundamental to understanding the reactivity of nitroalkanes.

Similarly, the Nef reaction, first reported by J.U. Nef in 1894, which converts a primary or secondary nitroalkane into a carbonyl compound, expanded the synthetic utility of nitroalkanes, treating them as masked carbonyls. These foundational reactions collectively built the methodological toolkit that chemists would later use to synthesize and manipulate compounds like this compound.

Table 1: Foundational Methodological Developments in Nitroalkane Chemistry

| Reaction Name | Year Discovered | Description | Relevance to Dinitrocyclopentanes |

|---|---|---|---|

| Henry Reaction | 1895 | Base-catalyzed reaction of a nitroalkane and an aldehyde/ketone to form β-nitro alcohols. wikipedia.org | Established the fundamental carbon-carbon bond-forming reactivity of nitroalkanes. |

| Nef Reaction | 1894 | Acid hydrolysis of a nitroalkane salt to form an aldehyde or ketone. | Expanded the synthetic utility of nitroalkanes as carbonyl synthons. |

| ter Meer Reaction | 1876 | Synthesis of gem-dinitroalkanes from 1-halo-1-nitroalkanes and a nitrite salt. | Provided an early, though limited, route to gem-dinitro structures. |

| Oxidative Nitration (Kaplan-Shechter) | 1961 | Reaction of a primary nitroalkane salt with sodium nitrite and silver nitrate. | A key, general method for the efficient synthesis of gem-dinitroalkanes. |

Evolution of Characterization and Theoretical Approaches

The ability to characterize the structure and understand the properties of dinitrocyclopentane compounds has evolved in lockstep with advancements in analytical and theoretical chemistry.

Characterization Techniques:

In the early phases of organic chemistry, characterization relied on elemental analysis and the determination of physical properties like melting and boiling points. The advent of spectroscopic techniques in the mid-20th century revolutionized the field.

Infrared (IR) Spectroscopy: This became one of the first instrumental methods to provide direct evidence for the presence of the nitro group. The nitro group in aliphatic compounds gives rise to two characteristic and strong absorption bands corresponding to asymmetric and symmetric stretching vibrations. For gem-dinitroalkanes, these bands typically appear in the regions of 1580-1570 cm⁻¹ (asymmetric) and 1340-1320 cm⁻¹ (symmetric). The ability to quickly confirm the presence of the dinitro functionality was a significant step forward. gia.edugia.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: The development of NMR spectroscopy provided unparalleled insight into the carbon-hydrogen framework of molecules. For this compound, ¹H NMR spectroscopy would show signals for the methylene (B1212753) protons of the cyclopentane (B165970) ring, while ¹³C NMR spectroscopy would be crucial for identifying the distinct carbon environments. The quaternary carbon atom bonded to the two nitro groups would exhibit a characteristic chemical shift, significantly downfield due to the strong electron-withdrawing effect of the nitro groups. The symmetry of the molecule would also be readily apparent from the number of distinct signals in the NMR spectra. docbrown.info

Theoretical and Computational Approaches:

Alongside experimental techniques, theoretical chemistry has provided a deeper understanding of the structure and stability of dinitrocyclopentane compounds.

Conformational Analysis: The cyclopentane ring is not planar but exists in puckered conformations to relieve torsional strain. dalalinstitute.comlibretexts.orgscribd.com The two most recognized conformations are the "envelope" and "half-chair" forms. dalalinstitute.comstackexchange.com Early theoretical work focused on understanding these conformations and the energy barriers between them. For a substituted ring like this compound, computational methods are used to determine the preferred conformation and the orientation of the nitro groups, which influences the molecule's stability and reactivity.

Quantum Chemical Calculations: With the rise of computational power, quantum chemical methods like Density Functional Theory (DFT) have become invaluable. These methods allow for the calculation of molecular geometries, vibrational frequencies (to aid in the interpretation of IR spectra), and electronic properties. libretexts.org For this compound, theoretical calculations can predict bond lengths, bond angles, and the distribution of electron density within the molecule. Furthermore, computational studies can be used to investigate the stability of the molecule by calculating its heat of formation and analyzing the strength of the C-N bonds.

Table 2: Key Characterization and Theoretical Approaches

| Approach | Description | Application to this compound |

|---|---|---|

| Infrared (IR) Spectroscopy | Measures the vibrational frequencies of molecular bonds. | Confirms the presence of the dinitro group through its characteristic strong asymmetric and symmetric stretching bands. gia.edugia.edu |

| Nuclear Magnetic Resonance (NMR) | Probes the chemical environment of atomic nuclei (¹H, ¹³C). | Elucidates the carbon-hydrogen framework, confirms the presence of the C(NO₂)₂ carbon, and reveals the molecule's symmetry. docbrown.info |

| Conformational Analysis | Studies the three-dimensional shapes (conformations) of molecules. | Determines the preferred puckered conformation (envelope or half-chair) of the cyclopentane ring to minimize strain. dalalinstitute.comlibretexts.orgscribd.comstackexchange.com |

| Quantum Chemical Calculations (DFT) | Uses quantum mechanics to model molecular properties. | Predicts molecular structure, vibrational frequencies, electronic properties, and relative stability. libretexts.org |

Future Research Directions and Emerging Paradigms

Advanced Spectroscopic and Crystallographic Techniques for Enhanced Resolution

A cornerstone of understanding the structure-property relationships of 1,1-dinitrocyclopentane lies in the detailed characterization of its molecular and crystal structure. While standard spectroscopic and crystallographic techniques provide valuable data, future research will necessitate the application of more advanced methods to achieve enhanced resolution and a deeper understanding of its solid-state behavior.

Single-crystal X-ray diffraction is a primary and powerful tool for determining the three-dimensional atomic arrangement of molecules. nih.govwikipedia.org For this compound and its derivatives, obtaining high-quality single crystals is a crucial first step. nih.gov Future efforts will likely focus on advanced crystallization techniques to produce crystals suitable for high-resolution X-ray diffraction studies. nih.gov Such studies can provide precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the stability and energetic properties of the material. wikipedia.orgresearchgate.net The structures of newly synthesized cyclic gem-dinitro compounds are often determined by single-crystal X-ray diffraction to investigate their physicochemical and energetic properties. researchgate.net

In addition to standard X-ray diffraction, advanced techniques such as high-resolution X-ray diffraction and neutron diffraction could provide more detailed insights. High-resolution X-ray diffraction can offer a more precise electron density distribution, revealing subtle details of chemical bonding. Neutron diffraction would be particularly valuable for accurately locating the positions of hydrogen atoms, which is often challenging with X-ray diffraction alone.

Spectroscopic techniques also play a vital role in the characterization of this compound. Infrared (IR) and Raman spectroscopy are essential for identifying functional groups and probing the vibrational modes of the molecule. acs.org Future research could employ advanced vibrational spectroscopy techniques, such as temperature-dependent and pressure-dependent Raman and IR spectroscopy, to study phase transitions and the effects of external stimuli on the crystal lattice. Raman spectroscopy is a particularly effective non-destructive method for differentiating between natural and synthetic materials and can provide information about internal residual stresses in crystals. diva-portal.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for characterizing the molecular structure of this compound in solution. acs.org Advanced NMR techniques, including two-dimensional NMR (e.g., COSY, HSQC, HMBC), can provide unambiguous assignments of all proton and carbon signals, confirming the connectivity of the molecule. Solid-state NMR could also be employed to study the structure and dynamics of this compound in its crystalline form, providing information that is complementary to X-ray diffraction data.

The following table summarizes the potential application of advanced characterization techniques for this compound:

| Technique | Information Gained | Potential for Enhanced Resolution |

| High-Resolution X-ray Diffraction | Precise electron density distribution, detailed bonding information. | Offers a more in-depth view of the electronic structure compared to standard X-ray diffraction. |

| Neutron Diffraction | Accurate positions of hydrogen atoms. | Crucial for understanding hydrogen bonding and other weak intermolecular interactions. |

| Temperature/Pressure-Dependent Vibrational Spectroscopy (IR/Raman) | Information on phase transitions and structural stability under varying conditions. | Allows for the study of the material's behavior under non-ambient conditions, relevant to its applications. |

| Solid-State NMR Spectroscopy | Local environment of atomic nuclei in the solid state, molecular dynamics. | Provides complementary information to diffraction techniques, especially for disordered or amorphous materials. |

Integration of Artificial Intelligence and Machine Learning in Computational Chemical Discovery

Machine learning models can be trained on existing data from experiments and computations to predict the properties of new, unsynthesized molecules. nih.govlabmanager.com For energetic materials, properties such as density, detonation velocity, and sensitivity are of paramount importance. researchgate.net By developing quantitative structure-property relationship (QSPR) models using ML algorithms, researchers can rapidly screen large virtual libraries of compounds to identify candidates with desired characteristics. nih.govresearchgate.net This data-driven approach can significantly accelerate the discovery of new energetic materials with improved performance and safety profiles. nih.govaip.org

The process of applying ML to energetic materials discovery typically involves several key steps:

Data Preparation: Gathering a comprehensive dataset of known energetic materials, including their molecular structures and experimentally determined properties. nih.gov

Feature Extraction: Translating molecular structures into numerical descriptors that can be understood by ML algorithms. researchgate.net

Model Construction and Training: Selecting and training an appropriate ML model, such as an artificial neural network or a random forest, on the prepared dataset. researchgate.netresearchgate.net

Model Evaluation and Prediction: Assessing the performance of the trained model and using it to predict the properties of new candidate molecules. researchgate.net

The table below outlines the potential impact of AI and ML on the study of this compound and related compounds:

| AI/ML Application | Description | Potential Impact on this compound Research |

| Property Prediction | Training ML models to predict key properties (e.g., density, thermal stability, energetic performance) from molecular structure. eurekalert.orgresearchgate.net | Rapidly estimate the properties of novel derivatives of this compound without the need for synthesis and experimental testing. |

| High-Throughput Virtual Screening | Using predictive models to screen large databases of virtual compounds to identify promising candidates. labmanager.com | Efficiently explore a vast chemical space of cyclopentane-based energetic materials to find superior alternatives. |

| Inverse Design | Employing generative models to design new molecules with a predefined set of desired properties. patsnap.com | Generate novel molecular structures based on the this compound scaffold with optimized performance and safety characteristics. |

| Synthesis Planning | Utilizing AI to devise efficient synthetic routes for target molecules. nih.gov | Accelerate the synthesis of this compound and its derivatives by predicting optimal reaction pathways. |

Novel Catalytic Strategies for Dinitrocyclopentane Functionalization

The functionalization of the this compound scaffold is a key avenue for tuning its properties and developing new materials. Novel catalytic strategies are emerging that offer efficient and selective methods for modifying dinitroalkanes. rsc.org These strategies could be applied to this compound to introduce a variety of functional groups, leading to new compounds with tailored properties.

The reduction of nitro groups to amines is a fundamental transformation in organic chemistry. acs.org The resulting diamines are versatile building blocks for the synthesis of a wide range of compounds, including polymers and pharmaceuticals. researchgate.net While traditional reduction methods often require harsh conditions, recent advances in catalysis have led to the development of milder and more selective procedures. albany.edu Heterogeneous catalysts, such as those based on transition metal nanoparticles, have shown great promise for the efficient and selective reduction of nitro compounds. researchgate.net These catalysts offer advantages such as easy separation and reusability. researchgate.net The development of chemoselective catalytic systems that can reduce the nitro groups of this compound without affecting other functional groups would be a significant advancement.

Beyond reduction, other catalytic transformations can be envisioned for the functionalization of this compound. For instance, the development of catalytic methods for C-H functionalization would allow for the direct introduction of substituents onto the cyclopentane (B165970) ring. This would provide a more atom-economical and efficient approach compared to traditional multi-step synthetic sequences.

The following table summarizes some novel catalytic strategies that could be explored for the functionalization of this compound:

| Catalytic Strategy | Transformation | Potential Application to this compound |

| Selective Catalytic Reduction | Reduction of one or both nitro groups to amines. acs.org | Synthesis of 1-amino-1-nitrocyclopentane and 1,1-diaminocyclopentane, which are valuable synthetic intermediates. |

| Catalytic C-H Functionalization | Direct introduction of functional groups onto the cyclopentane ring. | A more efficient route to synthesize substituted derivatives of this compound with modified properties. |

| Transition Metal-Catalyzed Cross-Coupling | Formation of new carbon-carbon or carbon-heteroatom bonds. | Introduction of a wide range of functional groups to the this compound scaffold. |

| Biocatalysis | Use of enzymes to perform selective transformations. researchgate.net | Environmentally friendly and highly selective methods for the functionalization of this compound. |

Exploration of Unconventional Reactivity Pathways and Transformative Chemistry

The gem-dinitro group in this compound imparts unique reactivity to the molecule. While the chemistry of nitroalkanes is well-established, there is still much to be explored regarding the unconventional reactivity pathways of gem-dinitro compounds. Future research in this area could lead to the discovery of novel transformations and the synthesis of previously inaccessible molecular architectures.

One area of interest is the reaction of gem-dinitro compounds with nucleophiles and electrophiles. The electron-withdrawing nature of the two nitro groups makes the α-carbon acidic, allowing for deprotonation to form a nitronate anion. This anion can then react with a variety of electrophiles. Conversely, the nitro groups themselves can be susceptible to nucleophilic attack under certain conditions. Investigating these reactions in detail could lead to new methods for the functionalization of this compound.

The thermal and photochemical reactivity of this compound is another area ripe for exploration. The decomposition of energetic materials is a complex process involving a series of chemical reactions. A detailed understanding of the decomposition mechanism of this compound is crucial for assessing its stability and safety. Advanced computational methods, combined with experimental studies, can be used to elucidate the decomposition pathways and identify the key intermediates involved.

Furthermore, the gem-dinitro group can participate in a variety of cycloaddition and rearrangement reactions. The exploration of these reactions could lead to the synthesis of novel heterocyclic and polycyclic compounds with interesting properties. For example, the reaction of gem-dinitro compounds with azides has been used to synthesize nitro-1,2,3-triazoles. researchgate.net

The following table highlights potential areas for the exploration of unconventional reactivity pathways of this compound:

| Reactivity Pathway | Description | Potential for Transformative Chemistry |

| Reactions of the Nitronate Anion | Exploration of the reactions of the conjugate base of this compound with a wide range of electrophiles. | Development of new methods for the synthesis of functionalized cyclopentane derivatives. |

| Nucleophilic Attack on the Nitro Group | Investigation of the conditions under which the nitro group can act as an electrophile. | Potential for novel transformations and the synthesis of unexpected products. |

| Thermal and Photochemical Decomposition | Detailed study of the decomposition mechanism under different conditions. | A better understanding of the stability and safety of this compound and the potential to control its decomposition. |

| Cycloaddition and Rearrangement Reactions | Exploration of the participation of the gem-dinitro group in pericyclic reactions. | Synthesis of novel and complex molecular scaffolds based on the cyclopentane ring. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1-Dinitrocyclopentane, and how can experimental reproducibility be ensured?

- Methodological Answer : The synthesis typically involves nitration of cyclopentane derivatives using mixed acid (HNO₃/H₂SO₄). To ensure reproducibility:

- Document reaction conditions (temperature, stoichiometry, catalyst) in detail .

- Validate product purity via <sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy to confirm nitro group incorporation. For new compounds, include elemental analysis .

- Cross-reference with literature procedures for analogous nitrocyclopentanes to identify potential side reactions (e.g., ring-opening) .

Q. How can the thermal stability of this compound be experimentally characterized?

- Methodological Answer : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres.

- Use heating rates ≤5°C/min to detect exothermic decomposition events .

- Compare results with computational predictions (e.g., bond dissociation energies via DFT) to identify decomposition pathways .

- Report onset temperatures and enthalpies in tabular form (example below):

| Condition | Onset Temp (°C) | ΔH (kJ/mol) |

|---|---|---|

| N₂, 5°C/min | 145 ± 2 | -220 |

| Air, 5°C/min | 138 ± 3 | -235 |

Q. What spectroscopic techniques are optimal for distinguishing this compound from isomeric forms?

- Methodological Answer :

- <sup>13</sup>C NMR : The deshielded C1 signal (δ ~100–110 ppm) confirms nitro group attachment .

- IR Spectroscopy : Symmetric/asymmetric NO₂ stretches (1530–1370 cm⁻¹) and ring deformation modes (800–600 cm⁻¹) .

- X-ray crystallography : Resolve positional isomerism via unit cell parameters and hydrogen-bonding patterns (e.g., O···H interactions) .

Advanced Research Questions

Q. How do solvent effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Design kinetic studies in polar aprotic (e.g., DMSO) vs. protic (e.g., EtOH) solvents.

- Monitor reaction progress via GC-MS or <sup>19</sup>F NMR (if fluorine-containing nucleophiles are used) .

- Use Kamlet-Taft parameters to correlate solvent polarity/polarizability with rate constants .

- Example data table:

| Solvent | Dielectric Constant (ε) | Rate Constant (k, s⁻¹) |

|---|---|---|

| DMSO | 46.7 | 2.1 × 10⁻³ |

| EtOH | 24.3 | 5.4 × 10⁻⁴ |

Q. What computational strategies can predict the impact of nitro group orientation on the ring puckering of this compound?

- Methodological Answer :

- Perform conformational analysis using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level.

- Apply Cremer-Pople parameters to quantify ring puckering amplitude (θ) and phase angle (φ) .

- Compare with crystallographic data (e.g., torsion angles from X-ray structures) to validate computational models .

Q. How can contradictions in reported detonation velocities of this compound be resolved?

- Methodological Answer :

- Analyze discrepancies by reviewing experimental setups:

- Detonation velocity : Ensure measurements use standardized methods (e.g., streak cameras vs. ionization probes) .

- Sample purity : Cross-check with HPLC or mass spectrometry to rule out impurities .

- Propose a collaborative study using harmonized protocols (e.g., STANAG 4489 for explosives testing) .

Data Presentation Guidelines

- Tables : Include error margins, experimental conditions, and statistical significance (p-values) .

- Figures : Limit chemical structures to 2–3 per graphic; use color to highlight key functional groups .

- Supporting Information : Archive raw spectral data, crystallographic CIF files, and computational input files for reproducibility .

Key Research Challenges